molecular formula C45H87O14PSi7 B13438187 hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate

hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate

Cat. No.: B13438187
M. Wt: 1079.7 g/mol
InChI Key: RULRDNXYBKICMA-YBUIZCLWSA-N
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Description

Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate is a complex organic compound with the molecular formula C45H87O14PSi7 and a molecular weight of 1079.75 g/mol. This compound is an intermediate in the synthesis of Trehalose 6-Phosphate Dipotassium Salt, which is further used in the synthesis of D-(+)-Trehalose, a disaccharide composed of two alpha-glucose units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves multiple steps. The primary route includes the protection of hydroxyl groups in trehalose with trimethylsilyl groups, followed by phosphorylation with diphenyl phosphate. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate can undergo various chemical reactions, including:

    Hydrolysis: Removal of trimethylsilyl groups under acidic or basic conditions.

    Phosphorylation/Dephosphorylation: Involvement in phosphorylation reactions, particularly in biological systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Trimethylsilyl chloride: For the protection of hydroxyl groups.

    Diphenyl phosphate: For phosphorylation reactions.

Major Products Formed

The major products formed from these reactions include:

    Trehalose 6-Phosphate: Upon deprotection and dephosphorylation.

    D-(+)-Trehalose: A disaccharide used in various applications.

Scientific Research Applications

Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Plays a role in the study of carbohydrate metabolism and regulation.

    Industry: Used in the production of biopharmaceuticals and processed foods.

Mechanism of Action

The mechanism of action of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves its role as an intermediate in the synthesis of Trehalose 6-Phosphate. Trehalose 6-Phosphate is a crucial regulator of sugar metabolism and oil synthesis in plants. It acts by modulating the activity of various enzymes involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Trehalose 6-Phosphate: A direct derivative and a key regulator in plants.

    D-(+)-Trehalose: A disaccharide used in food and pharmaceutical industries.

Uniqueness

Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate is unique due to its multiple trimethylsilyl groups, which provide stability and protection during synthesis. This makes it a valuable intermediate in the production of other trehalose derivatives.

Properties

Molecular Formula

C45H87O14PSi7

Molecular Weight

1079.7 g/mol

IUPAC Name

diphenyl [(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C45H87O14PSi7/c1-61(2,3)48-33-37-39(55-63(7,8)9)41(57-65(13,14)15)43(59-67(19,20)21)45(50-37)51-44-42(58-66(16,17)18)40(56-64(10,11)12)38(54-62(4,5)6)36(49-44)32-47-60(46,52-34-28-24-22-25-29-34)53-35-30-26-23-27-31-35/h22-31,36-45H,32-33H2,1-21H3/t36-,37-,38-,39-,40+,41+,42-,43-,44-,45-/m1/s1

InChI Key

RULRDNXYBKICMA-YBUIZCLWSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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